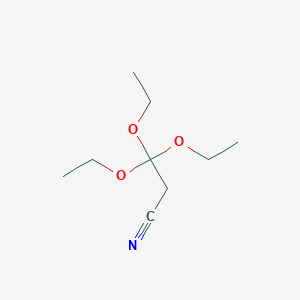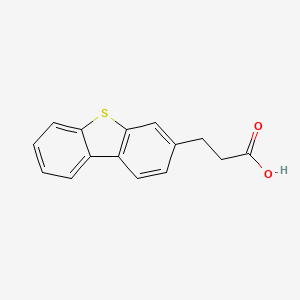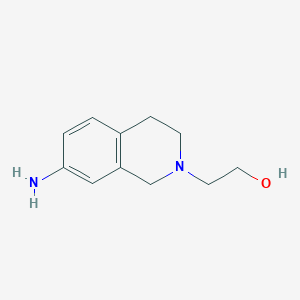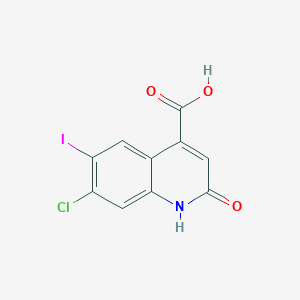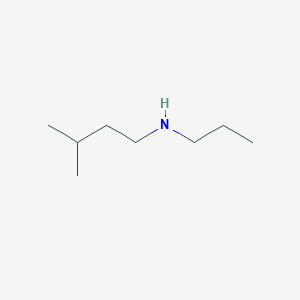
Isoamyl-n-propyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoamyl-n-propyl-amine is an organic compound belonging to the class of alkylamines. It is characterized by the presence of an amino group attached to an isopropyl group and a propyl group. This compound is known for its versatility and is used in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoamyl-n-propyl-amine can be synthesized through several methods, including the reaction of isopropylamine with n-propyl halides under suitable conditions. The reaction typically involves the use of a strong base, such as sodium hydride, to deprotonate the isopropylamine, followed by the nucleophilic substitution of the halide with the isopropyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps, such as distillation, to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Isoamyl-n-propyl-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can produce secondary amines or tertiary amines.
Substitution: Substitution reactions can result in the formation of various alkylated amines.
Aplicaciones Científicas De Investigación
Isoamyl-n-propyl-amine is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. In biology, it is used as a reagent in the study of enzyme mechanisms and protein interactions. In medicine, it is explored for its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
Isoamyl-n-propyl-amine is compared with other similar compounds, such as isopropylamine and n-propylamine. While these compounds share structural similarities, this compound exhibits unique properties due to its distinct molecular arrangement. This uniqueness makes it particularly valuable in specific applications where the other compounds may not be as effective.
Comparación Con Compuestos Similares
Isopropylamine
n-Propylamine
Butylamine
Ethylmethylamine
Propiedades
Fórmula molecular |
C8H19N |
|---|---|
Peso molecular |
129.24 g/mol |
Nombre IUPAC |
3-methyl-N-propylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-4-6-9-7-5-8(2)3/h8-9H,4-7H2,1-3H3 |
Clave InChI |
NCBKRBDUPKCJEH-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


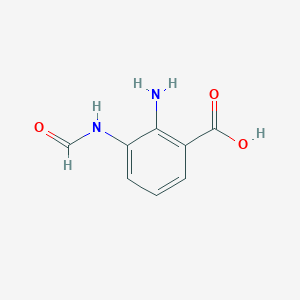
![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
![4-chloro-5,6-dimethyl-2-thiophen-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15358183.png)
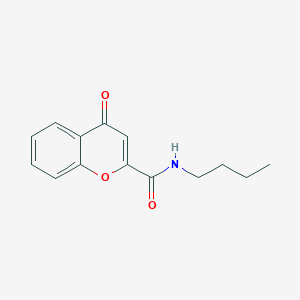

![2-Bromo-5-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B15358189.png)

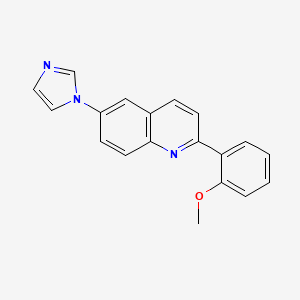
![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]propan-1-amine](/img/structure/B15358212.png)
